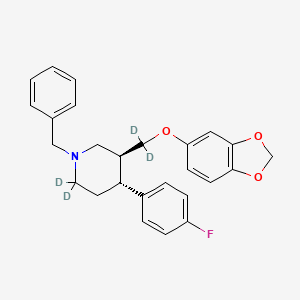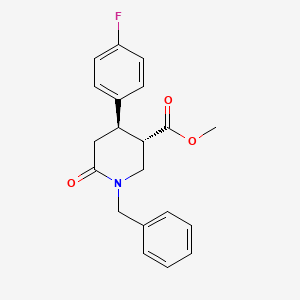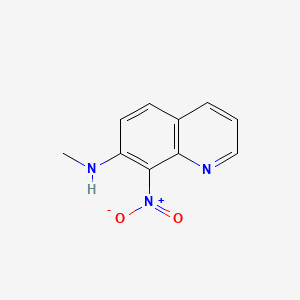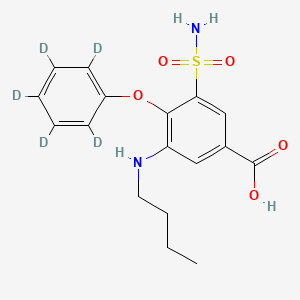
Bumetanide-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bumetanide-d5 is a deuterated version of the diuretic drug Bumetanide . It is primarily used to treat edema caused by congestive heart failure, liver cirrhosis, and kidney disease . Bumetanide-d5 is used for the same purpose, but with the added benefit of increased selectivity and potency due to the incorporation of deuterium isotopes .
Synthesis Analysis
The synthesis of Bumetanide involves several steps, including phenoxyation, dinitro partial reduction, chlorosulfonation, and ammonolysis . The key intermediate is 3-nitryl-5-aminosulfonylthiophene-4-phenodecem ybenzoic acid . After nitroreduction, the latter completes butylation by a single step through sodium borohydride (or kalium boron hydrogen)-butyric acid agent to obtain bumetanide .Molecular Structure Analysis
Bumetanide-d5 is a deuterium labeled Bumetanide . It is a selective Na±K±Cl- (NKCC1) inhibitor, weakly inhibits NKCC2, with IC50s of 0.68 and 4.0 μM for hNKCC1A and hNKCC2A, respectively .Chemical Reactions Analysis
Bumetanide is a potent diuretic which, if given in excessive amounts, can lead to a profound diuresis with water and electrolyte depletion . It inhibits the sodium-potassium-chloride cotransporters in the thick ascending limb of the loop of Henle, normally responsible for 25% of tubular sodium reabsorption .Physical And Chemical Properties Analysis
Bumetanide has a density of 1.3±0.1 g/cm^3, a boiling point of 571.2±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It has a molar refractivity of 94.1±0.4 cm^3, and a molar volume of 270.5±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen
Neurological Disorders Research
Bumetanide has shown a superior effect on repetitive behavior in Autism Spectrum Disorder (ASD) and Tuberous Sclerosis Complex (TSC), as well as a significant effect on aberrant behaviors across disorders. This suggests that Bumetanide-d5 could be used in single-case experimental designs to study its effects on neurological conditions .
Analytical Techniques Development
Various analytical methods such as UV, HPLC, UPLC, Capillary electrophoresis, and hyphenated techniques like LC-MS, GC-MS, and CE-ESI-MS have been reported for the estimation of Bumetanide. Bumetanide-d5, being a labeled compound, could be crucial for developing new analytical techniques or improving existing ones for more accurate quantification .
Cardiovascular Health Research
Bumetanide is used in the treatment of hypertension and edema related to cardiovascular diseases. Research into Bumetanide-d5 could provide insights into its pharmacokinetics and pharmacodynamics, potentially leading to new therapeutic approaches or drug designs .
Alzheimer’s Disease Prevention Studies
Electronic health record data revealed that patients exposed to bumetanide have lower incidences of Alzheimer’s Disease (AD) by 35%–70%. Bumetanide-d5 could be used in clinical studies to further investigate this correlation and understand the underlying mechanisms .
Diuretic Mechanism Analysis
As a loop diuretic inhibiting the Na±K±2Cl− cotransporter isoform NKCC2, bumetanide’s mechanism of action is critical in treating edema in liver and renal disease. Bumetanide-d5 could be used in mechanistic studies to explore this pathway in greater detail .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(butylamino)-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23)/i4D,5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEIEVLCKWDQJH-UPKDRLQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCCC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675733 |
Source


|
| Record name | 3-(Butylamino)-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bumetanide-d5 | |
CAS RN |
1216739-35-3 |
Source


|
| Record name | 3-(Butylamino)-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/no-structure.png)
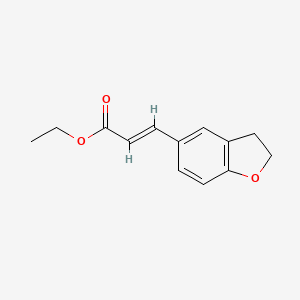
![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)

